molecular formula C11H15FO2 B7995893 1-(4-Fluoro-2-methoxyphenyl)-1-butanol

1-(4-Fluoro-2-methoxyphenyl)-1-butanol

Cat. No.: B7995893
M. Wt: 198.23 g/mol
InChI Key: OVUCOPGSSHKWTC-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methoxyphenyl)-1-butanol is an organic compound that belongs to the class of phenylbutanols It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-methoxyphenyl)-1-butanol typically involves the reaction of 4-fluoro-2-methoxybenzaldehyde with butylmagnesium bromide, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions. The process can be summarized as follows:

    Grignard Reaction: 4-fluoro-2-methoxybenzaldehyde reacts with butylmagnesium bromide in an anhydrous ether solvent to form the corresponding alcohol.

    Reduction: The intermediate product is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow chemistry techniques, which offer advantages such as improved mixing, heat transfer, and safety. These methods allow for the efficient and scalable synthesis of this compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-methoxyphenyl)-1-butanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: 1-(4-Fluoro-2-methoxyphenyl)-1-butanone

    Reduction: 1-(4-Fluoro-2-methoxyphenyl)butane

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-2-methoxyphenyl)-1-butanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methoxyphenyl)-1-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluoro-2-methoxyphenyl)ethanol
  • 4-Fluoro-2-methoxyphenylboronic acid
  • 4-Fluoro-2-methoxyphenylamine

Uniqueness

1-(4-Fluoro-2-methoxyphenyl)-1-butanol is unique due to its specific structural features, such as the butanol chain, which can influence its physical and chemical properties. This uniqueness can result in different reactivity and applications compared to similar compounds .

Properties

IUPAC Name

1-(4-fluoro-2-methoxyphenyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-3-4-10(13)9-6-5-8(12)7-11(9)14-2/h5-7,10,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUCOPGSSHKWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=C(C=C(C=C1)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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